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Compound of Interest

Compound Name: Nopyl acetate

Cat. No.: B1679847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nopyl
acetate, a bicyclic monoterpene derivative. The information presented herein is crucial for the

identification, characterization, and quality control of this compound in research and industrial

settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Nopyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.3 br s 1H Vinylic CH

~4.1 t 2H O-CH₂

~2.3 m 2H Allylic CH₂

~2.1-2.3 m 3H Bicyclic CH and CH₂

2.04 s 3H Acetyl CH₃

~1.26 s 3H Methyl CH₃

~1.1 d 1H Bicyclic CH

~0.8 s 3H Methyl CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's field strength. The data presented here are approximate values

based on typical spectra.

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

~171.1 Carbonyl C=O

~144.3 Vinylic C

~119.5 Vinylic CH

~63.0 O-CH₂

~45.6 Bicyclic CH

~40.6 Bicyclic CH

~38.0 Bicyclic C

~31.6 Bicyclic CH₂

~31.3 Bicyclic CH₂

~28.2 Allylic CH₂

~26.1 Methyl CH₃

~21.1 Acetyl CH₃

~20.9 Methyl CH₃

Note: This is a representative peak list. The assignment is based on the chemical structure of

Nopyl acetate.

Infrared (IR) Spectroscopy
The IR spectrum of Nopyl acetate exhibits characteristic absorption bands corresponding to its

functional groups.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~2950 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1660 Medium C=C stretch (alkene)

~1230 Strong C-O stretch (ester)

~1040 Medium C-O stretch

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Nopyl acetate shows a molecular ion peak and

several characteristic fragment ions.

m/z Relative Intensity Possible Fragment

208 ~5% [M]⁺ (Molecular Ion)

148 ~20% [M - CH₃COOH]⁺

133 ~30% [C₁₀H₁₃]⁺

121 ~40% [C₉H₁₃]⁺

105 ~60% [C₈H₉]⁺

93 ~100% [C₇H₉]⁺ (Base Peak)

43 ~70% [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Sample Preparation and Acquisition
Sample Preparation: A solution of Nopyl acetate is prepared by dissolving approximately 10-

20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The

solution is then transferred to a 5 mm NMR tube.
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¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity.

A standard single-pulse experiment is performed.

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

A proton-decoupled pulse program is used to simplify the spectrum and enhance the

signal-to-noise ratio.

A larger number of scans (typically several hundred to thousands) is required due to the

low natural abundance of ¹³C.

A relaxation delay of 2-5 seconds is commonly used.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to subtract atmospheric and instrument-related absorptions.[2]

Sample Application: A small drop of neat Nopyl acetate is placed directly onto the surface of

the ATR crystal, ensuring complete coverage of the crystal area.[3]

Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable

solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization-Mass Spectrometry (EI-MS)
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Sample Introduction: As Nopyl acetate is a volatile liquid, it is typically introduced into the

mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[4]

For GC-MS, a dilute solution of Nopyl acetate in a volatile solvent is injected into the GC,

where it is vaporized and separated before entering the ion source.

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the

complementary nature of the different techniques for structural elucidation.
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Spectroscopic Analysis Workflow for Nopyl Acetate

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

Nopyl Acetate (Liquid)

Dissolve in CDCl3 Neat Liquid Dilute in Volatile Solvent

NMR Spectroscopy
(1H, 13C) ATR-FTIR Spectroscopy GC-MS (EI)

Acquire FID
Process Spectrum

Acquire Interferogram
Process Spectrum

Acquire Total Ion Chromatogram
Process Mass Spectrum

Elucidate Structure of
Nopyl Acetate

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Nopyl acetate.
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Complementary Nature of Spectroscopic Techniques

Nopyl Acetate Structure

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Provides information on the
carbon-hydrogen framework

and connectivity.

Identifies the functional
groups present (e.g., C=O, C=C).

Determines the molecular weight
and fragmentation pattern.

Click to download full resolution via product page

Caption: How different spectroscopic techniques provide complementary structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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